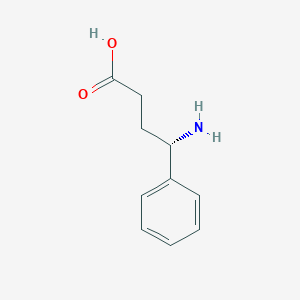

(S)-4-Amino-4-phenyl-butyric acid

Description

Significance as a Chiral Chemical Entity in Contemporary Organic Synthesis

The presence of a chiral center at the C4 position, bearing both an amino group and a phenyl group, makes (S)-4-Amino-4-phenyl-butyric acid a valuable chiral building block. researchgate.netrsc.org Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. In biological systems, the specific spatial arrangement of atoms is often critical for molecular recognition and function. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development.

The synthesis of chiral amino acids, such as this compound, has been a major focus of research. researchgate.netnih.gov Various methods, including enzymatic asymmetric synthesis, have been developed to produce these compounds with high enantiomeric purity. researchgate.net These synthetic strategies are crucial for accessing specific stereoisomers required for the construction of complex, biologically active molecules. The development of stereoselective synthetic routes allows chemists to control the three-dimensional architecture of the final products, which is essential for achieving desired biological effects.

Role as a Versatile Building Block in Complex Molecular Architectures

This compound serves as a versatile precursor in the synthesis of a wide range of complex molecules. rsc.orggoogle.commedchemexpress.comgoogle.com Its bifunctional nature, possessing both an amino group and a carboxylic acid group, allows for its incorporation into peptide chains and other polymeric structures. medchemexpress.com The phenyl group provides a lipophilic domain and can be a site for further chemical modification.

This compound and its derivatives are key intermediates in the synthesis of various chiral β-substituted γ-amino-butyric acids (GABAs). rsc.org These GABA analogues are of significant interest due to their potential pharmacological activities. For instance, derivatives of phenylbutyric acid have been investigated for their therapeutic potential in a variety of diseases. google.comnih.gov The ability to use this compound as a starting material provides a direct route to enantiomerically pure GABA derivatives, facilitating the exploration of their structure-activity relationships.

Overview of Stereochemical Considerations and Enantiomeric Purity

The stereochemistry of this compound is a critical aspect that dictates its utility and biological relevance. The "S" designation refers to the specific configuration of the substituents around the chiral carbon atom, as defined by the Cahn-Ingold-Prelog priority rules. The corresponding mirror image is the (R)-enantiomer. nih.govnih.govresearchgate.net

Achieving high enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a primary goal in the synthesis of chiral compounds. masterorganicchemistry.com Enantiomeric excess quantifies the amount of one enantiomer present in a mixture relative to the other. masterorganicchemistry.com For instance, enzymatic transamination reactions have been shown to produce (S)-amino acids with high enantiomeric purity, often exceeding 99% e.e. researchgate.net The ability to produce this compound with such high stereochemical fidelity is essential for its application in the synthesis of single-enantiomer pharmaceuticals and other specialized chemicals. The distinct biological activities of enantiomers underscore the importance of stereocontrolled synthesis in modern chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(4S)-4-amino-4-phenylbutanoic acid |

InChI |

InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 |

InChI Key |

QCHLDIVWWGHNQB-VIFPVBQESA-N |

SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCC(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N |

Origin of Product |

United States |

Derivatization and Structural Diversification of S 4 Amino 4 Phenyl Butyric Acid

Strategies for Amino and Carboxyl Group Functionalization

The amino and carboxyl groups of (S)-4-amino-4-phenyl-butyric acid are readily amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Amine Protecting Group Chemistry (e.g., N-BOC)

To facilitate selective reactions at the carboxyl group or other parts of the molecule, the amino group of this compound is often protected. A common and effective method for this is the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This reaction is typically carried out by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is advantageous due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. organic-chemistry.org The resulting N-Boc protected this compound is a versatile intermediate for further synthetic elaborations.

Table 1: N-Boc Protection of this compound

| Reactant | Reagent | Product |

| This compound | Di-tert-butyl dicarbonate (Boc₂O), Base | (S)-4-(tert-butoxycarbonylamino)-4-phenyl-butyric acid |

Esterification and Amidation Reactions

The carboxyl group of this compound can be converted into esters and amides to generate a variety of derivatives. Esterification can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst or by using coupling agents. mdpi.com For instance, reaction with methanol (B129727) and a catalyst like trimethylchlorosilane can yield the corresponding methyl ester. mdpi.com

Amidation involves the coupling of the carboxylic acid with an amine. This reaction typically requires the activation of the carboxyl group, which can be achieved using various coupling reagents. These activated intermediates then readily react with primary or secondary amines to form the desired amide bond. This approach is fundamental in peptide synthesis and allows for the incorporation of the this compound scaffold into larger peptide chains.

Synthesis of Structurally Related Chiral Amino Acid Derivatives

The core structure of this compound serves as a valuable template for the synthesis of other structurally related chiral amino acids.

β-Amino Acid Analogs

This compound is a γ-amino acid. Through synthetic transformations, it is possible to generate its corresponding β-amino acid analog, (S)-3-amino-4-phenylbutanoic acid, also known as L-β-homophenylalanine. nih.gov β-Amino acids are of significant interest as they can be incorporated into peptides to create peptidomimetics with altered secondary structures and improved stability against enzymatic degradation.

Ring-Substituted Phenylalanine and Homophenylalanine Scaffolds

The phenyl ring of this compound provides a site for the introduction of various substituents, leading to the creation of novel phenylalanine and homophenylalanine analogs. For example, electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro or halogen moieties onto the phenyl ring. These substituted derivatives can then be further modified. A notable example is the synthesis of 4-azido-L-phenylalanine from L-phenylalanine, which involves the introduction of an azido (B1232118) group onto the phenyl ring. nih.gov This strategy highlights a pathway to functionalized aromatic amino acids.

Introduction of Fluorinated Bioisosteres

The incorporation of fluorine into amino acid structures can significantly modulate their physicochemical and biological properties. nih.govsci-hub.seinformahealthcare.com Fluorinated bioisosteres of this compound can be synthesized by introducing fluorine atoms or fluorine-containing groups into the molecule. escholarship.orgtau.ac.il This can be achieved through various synthetic methods, including the use of fluorinating reagents to replace hydrogen atoms or hydroxyl groups. The resulting fluorinated analogs are valuable tools in medicinal chemistry for enhancing metabolic stability, binding affinity, and cellular permeability of parent compounds. informahealthcare.com

Incorporation into Higher-Order Molecular Systems

The integration of this compound into larger molecular assemblies is a key strategy for developing new functional molecules. The bifunctional nature of this amino acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows it to act as a valuable building block in synthetic chemistry.

Peptide and Peptidomimetic Conjugates

The incorporation of non-proteinogenic amino acids into peptide sequences is a widely used strategy to create peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation, increased bioavailability, and better receptor selectivity. nih.gov this compound is a prime candidate for such applications.

As a γ-amino acid, its inclusion in a peptide chain introduces a longer and more flexible backbone compared to the α-amino acids that constitute natural peptides. This structural perturbation can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity. The phenyl group of this compound can also engage in π-π stacking interactions, further stabilizing the desired conformation of the peptidomimetic.

The synthesis of these conjugates typically follows standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The this compound unit can be incorporated with its amino group protected (e.g., with Fmoc or Boc) to allow for sequential addition to a growing peptide chain on a solid support.

Table 1: Potential Modifications of this compound for Peptide Synthesis

| Functional Group | Protecting Group | Purpose |

|---|---|---|

| Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Base-labile protection for SPPS. |

| Amino Group | Boc (tert-butyloxycarbonyl) | Acid-labile protection for SPPS. |

The resulting peptidomimetics can be designed to target a wide range of biological receptors and enzymes, making them promising candidates for the development of new therapeutic agents.

Heterocyclic Derivatives (e.g., Thiadiazoles)

Heterocyclic compounds are a major class of organic molecules with a wide array of applications in medicinal chemistry. The 1,3,4-thiadiazole (B1197879) ring, in particular, is a privileged scaffold found in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. nih.gov The synthesis of 1,3,4-thiadiazole derivatives from this compound represents a promising avenue for the creation of novel bioactive molecules.

A common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. nih.gov In this context, the carboxylic acid moiety of this compound can be converted into a thiosemicarbazide. This is typically achieved by first converting the carboxylic acid to an acid chloride or an ester, followed by reaction with thiosemicarbazide. The resulting intermediate can then undergo acid-catalyzed cyclization to yield the 1,3,4-thiadiazole ring. During this synthesis, the amino group of the butyric acid backbone would require protection to prevent unwanted side reactions.

Table 2: General Synthetic Scheme for Thiadiazole Derivatives

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | This compound (amine protected), Thionyl chloride | Acid chloride | Activation of the carboxylic acid. |

| 2 | Acid chloride, Thiosemicarbazide | Thiosemicarbazide derivative | Formation of the key precursor. |

The phenyl group from the parent amino acid would be retained as a substituent on the thiadiazole ring, and the stereochemistry at the chiral center would be preserved. The resulting compounds would feature both the pharmacologically relevant thiadiazole core and a chiral side chain, offering opportunities for stereospecific interactions with biological targets.

Tripodal Melamine (B1676169) Architectures

Tripodal melamine scaffolds are highly structured molecules that have gained interest in supramolecular chemistry and materials science. Their C₃ symmetric structure allows for the creation of well-defined three-dimensional architectures capable of molecular recognition and self-assembly. The incorporation of chiral building blocks, such as this compound, onto a melamine core can lead to the formation of sophisticated chiral supramolecular structures.

The synthesis of such an architecture would typically involve the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with three equivalents of this compound. The amino group of the amino acid would act as a nucleophile, displacing the chlorine atoms on the triazine ring to form a stable tri-substituted melamine derivative. The reaction conditions would need to be carefully controlled to ensure complete substitution.

Table 3: Proposed Synthesis of a Tripodal Melamine Conjugate

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | Cyanuric chloride, this compound | Tris-substituted melamine derivative | Nucleophilic aromatic substitution. |

The resulting tripodal molecule would possess three chiral arms, each terminating with a carboxylic acid group. These carboxylic acid groups could be further functionalized to introduce other recognition motifs or to link the tripodal units into larger assemblies. The inherent chirality of the this compound units would impart chirality to the entire supramolecular structure, making it a candidate for applications in enantioselective catalysis, chiral sensing, and chiroptical materials.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (S)-4-Amino-4-phenyl-butyric acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In a study detailing the synthesis of racemic 4-amino-4-phenylbutanoic acid, ¹H and ¹³C NMR data were recorded in deuterium (B1214612) oxide (D₂O). researchgate.net For the racemic mixture, the ¹H NMR spectrum shows a multiplet between δ 7.38-7.21 ppm, which corresponds to the five protons of the phenyl group. researchgate.net A distinct signal, a doublet of doublets, appears at δ 4.17 ppm, characteristic of the proton on the chiral carbon (C4) adjacent to both the phenyl ring and the amino group. researchgate.net The protons of the aliphatic chain (C2 and C3) appear as a multiplet in the δ 2.18-1.80 ppm range and a triplet at δ 1.93 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carboxyl carbon (C1) is identified by a signal at δ 181.2 ppm. researchgate.net The carbons of the phenyl ring resonate in the aromatic region, with signals at δ 136.0, 129.5 (double intensity), 129.5, and 127.4 ppm. researchgate.net The chiral carbon (C4) attached to the amino group appears at δ 55.3 ppm, while the aliphatic carbons, C3 and C2, are observed at δ 33.6 and δ 30.3 ppm, respectively. researchgate.net

Table 1: NMR Spectral Data for 4-Amino-4-phenylbutanoic acid in D₂O researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.38-7.21 (m) | Phenyl-H (5H) |

| ¹H | 4.17 (dd) | -CH(NH₂)- (1H) |

| ¹H | 2.18-1.80 (m), 1.93 (t) | -CH₂-CH₂- (4H) |

| ¹³C | 181.2 | -COOH |

| ¹³C | 136.0, 129.5, 127.4 | Phenyl-C |

| ¹³C | 55.3 | -CH(NH₂) |

| ¹³C | 33.6 | -CH₂- |

| ¹³C | 30.3 | -CH₂- |

Data corresponds to the racemic mixture.

Vibrational and Electronic Spectroscopy in Chemical Analysis (e.g., FT-IR, UV-Vis Absorption)

Vibrational and electronic spectroscopy offer further insights into the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic vibrational frequencies of the functional groups within this compound. The spectrum would be expected to show a broad absorption band in the 3400-2400 cm⁻¹ region, typical for the O-H stretch of the carboxylic acid, overlapping with N-H stretching vibrations of the amine group. A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The N-H bending vibrations of the primary amine would likely appear in the 1650-1580 cm⁻¹ range. Characteristic C=C stretching absorptions for the aromatic phenyl ring are expected between 1600 and 1450 cm⁻¹. While specific spectra for this exact compound are not widely published, these assignments are based on established principles of infrared spectroscopy. A Korean patent describes the use of a Bruker Alpha FT-IR Spectrometer for obtaining spectra of related compounds, indicating its standard application in this area. google.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl group. The benzene (B151609) ring typically exhibits a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. In studies involving enzymatic reactions to produce chiral γ-amino acids, reaction progress and product analysis were monitored by HPLC with UV detection at 210 nm, which aligns with the expected strong absorbance of the phenyl group in this region. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The compound has a calculated molecular weight of 179.0946 g/mol for the neutral species C₁₀H₁₃NO₂. researchgate.net

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can confirm the elemental composition with high accuracy. One study reported an observed mass-to-charge ratio (m/z) of 179.0944 for the molecular ion [M]⁺, which is in excellent agreement with the calculated value. researchgate.net ESI is a soft ionization technique often used in LC-MS, which typically yields the protonated molecule [M+H]⁺ or other adducts. Instrumentation such as the Agilent 6220 TOF LC/MS is used for such high-resolution measurements. google.com

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and its enantiomer, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and performing enantioselective analysis of this compound. Chiral stationary phases (CSPs) are required to separate the (S) and (R) enantiomers.

A study on the resolution of racemic γ-amino acids demonstrated the separation of 4-amino-4-phenylbutanoic acid (racemate) using a chiral column. sci-hub.se Furthermore, in synthetic procedures, HPLC is used to purify the final product to high purity levels. evitachem.com For non-chiral analysis, reversed-phase columns (e.g., C18) are commonly employed, often with UV detection set to a wavelength where the phenyl group absorbs, such as 210 nm. researchgate.net For enantiomeric excess (ee) analysis, a chiral column such as a Crownpak CR(+) is effective, using an acidic mobile phase and detection at 210 nm. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of HRMS. This technique is ideal for identifying and quantifying this compound in complex biological or environmental samples. The LC separates the target analyte from the matrix components, and the HRMS provides confirmation of its identity based on its accurate mass and fragmentation pattern. While specific LC-HRMS methods for this exact analyte are not detailed in the provided search results, the use of TOF LC/MS systems for high-resolution mass analysis of this compound has been documented, forming the basis for such a method. google.com

Computational and Theoretical Chemistry Investigations of S 4 Amino 4 Phenyl Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which are key to understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule such as (S)-4-Amino-4-phenyl-butyric acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, can elucidate its geometric and electronic properties. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the hydrogen atoms of the amino group and carboxylic acid, highlighting the sites prone to electrostatic interactions.

Table 1: Representative Electronic Properties from DFT Calculations Note: The following data is illustrative of typical results from DFT analysis and is based on methodologies applied to similar functional molecules.

| Calculated Parameter | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | Reflects chemical reactivity and stability nih.gov |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule |

Ab Initio and Hartree-Fock (HF) Level Computations

Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. HF calculations provide a foundational understanding of the electronic structure and are often performed alongside DFT to offer a comparative analysis. nih.govaps.orgarxiv.org While generally less accurate than DFT in capturing electron correlation, HF is crucial for providing a baseline wave function and energy. Comparing results from HF and DFT methods allows for a more robust validation of the computed properties of this compound. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule due to the single bonds in its butyric acid chain. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the potential three-dimensional arrangements of the molecule and their probabilities. nih.gov

Computational methods can identify various stable conformations (rotamers) of the molecule by rotating its flexible dihedral angles and calculating the potential energy of each resulting structure. These calculations can be performed in a simulated vacuum (gas phase) or with the inclusion of a solvent model (solution) to account for environmental effects. The presence of the polar amino and carboxyl groups, alongside the non-polar phenyl ring, means that the solvent environment significantly influences the preferred conformation. In polar solvents like water, conformations that maximize the exposure of polar groups to the solvent may be favored.

Table 2: Potential Intramolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Potential Effect on Conformation |

| Amino Group (-NH₂) & Carboxyl Group (-COOH) | Hydrogen Bond | Formation of a pseudo-ring structure, leading to a folded conformation |

| Phenyl Ring & Butyric Acid Chain | van der Waals forces | Influences the orientation of the phenyl group relative to the aliphatic chain |

Molecular Modeling for Ligand-Biomolecule Interaction Studies

To understand the biological context of this compound, molecular modeling techniques such as docking and molecular dynamics simulations are used to study its interactions with biomolecules like proteins. These studies are critical for predicting binding affinity and the mode of action.

Studies on the related compound 4-phenylbutyric acid (4-PBA) binding to human serum albumin (HSA) provide a powerful example of this approach. nih.gov Molecular dynamics simulations revealed that 4-PBA binds with high specificity to a particular site on the protein (Sudlow Site II). nih.gov The simulations further showed that this binding is stabilized by specific interactions, including the formation of strong hydrogen bonds and a salt bridge between the ligand and amino acid residues of the protein. nih.gov Similar methodologies can be applied to this compound to identify its potential protein targets and elucidate the specific interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the phenyl ring—that govern its binding.

Table 3: Illustrative Data from a Ligand-Biomolecule Interaction Study (based on 4-PBA and HSA)

| Parameter | Finding | Significance |

| Binding Site | Sudlow Site II (Subdomain IIIA) on Human Serum Albumin nih.gov | Identifies the specific pocket where the molecule binds |

| Key Interactions | Hydrogen bonding, salt bridge formation nih.gov | Reveals the primary forces stabilizing the ligand-protein complex |

| Binding Free Energy | Favorable binding energy calculated via MM-PBSA nih.gov | Quantifies the strength and spontaneity of the binding |

| Conformational Change | Induces conformational changes in the protein upon binding nih.gov | Shows that the binding event can alter the protein's structure and function |

Molecular Docking for DNA and Protein Binding Mechanisms

Molecular docking studies have been instrumental in exploring how 4-PBA interacts with proteins and DNA at an atomic level. These simulations predict the preferred orientation of 4-PBA when bound to a target molecule, which helps in understanding the fundamental mechanisms of its action.

Protein Binding: Research has shown that 4-PBA interacts with proteins, a key aspect of its function as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress by aiding in protein folding. aacrjournals.orgsigmaaldrich.com One significant study focused on the binding of 4-PBA to Human Serum Albumin (HSA), the primary protein transporter in the blood. nih.govdrugbank.com Through spectroscopic and molecular dynamics approaches, it was determined that 4-PBA exhibits high binding specificity to Sudlow Site II on HSA, which is also a known fatty acid binding site. nih.govdrugbank.com The binding is stabilized by strong hydrogen bonds and a salt bridge formed between the second and third domains of HSA. nih.govdrugbank.com This interaction with HSA is crucial as it affects the bioavailability and distribution of the compound throughout the body.

Another study demonstrated that 4-PBA interacts with bovine serum albumin (BSA), a protein structurally similar to HSA, leading to a reduction in its fluorescence intensity. labcompare.comnih.gov This quenching effect suggests that 4-PBA occupies specific binding sites on the protein. labcompare.comnih.gov

DNA Binding: The interaction of 4-PBA with DNA has also been investigated. UV-VIS absorption spectroscopy studies with calf thymus DNA (CT-DNA) have shown a hyperchromic shift, which is indicative of stable intercalating interactions between 4-PBA and the DNA base pairs. labcompare.comnih.gov This suggests that 4-PBA can insert itself between the planar bases of the DNA double helix, a mechanism that could potentially influence gene expression. labcompare.comnih.gov

Prediction of Binding Affinity and Specificity

Computational methods are also employed to predict the strength and specificity of the binding between a ligand and its target.

Binding Affinity: The binding affinity of 4-PBA to proteins has been quantitatively assessed. For its interaction with Human Serum Albumin (HSA), fluorescence spectroscopic studies calculated a binding constant (kPBA) of 2.69 x 10^5 M-1. nih.govdrugbank.com This high value indicates a strong and stable binding between 4-PBA and HSA. Molecular dynamics simulations and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations have further corroborated these findings, confirming the favorable binding free energy of this interaction. nih.govdrugbank.com

The following table summarizes the key findings from computational and theoretical investigations into the binding of 4-PBA:

| Target Macromolecule | Key Findings from Computational/Theoretical Studies | Binding Affinity/Constant |

| Human Serum Albumin (HSA) | High binding specificity to Sudlow Site II (fatty acid binding site 3). nih.govdrugbank.com Binding is stabilized by hydrogen bonds and a salt bridge. nih.govdrugbank.com | kPBA = 2.69 x 10^5 M-1 nih.govdrugbank.com |

| Bovine Serum Albumin (BSA) | Occupies specific binding sites, causing fluorescence quenching. labcompare.comnih.gov | Not quantitatively determined in the reviewed studies. |

| Calf Thymus DNA (CT-DNA) | Exhibits stable intercalating interactions with DNA base pairs. labcompare.comnih.gov | Not quantitatively determined in the reviewed studies. |

Mechanistic Research and Biochemical Pathway Elucidation

Investigations into Neurotransmitter System Modulation

(S)-4-Amino-4-phenyl-butyric acid, also known as phenibut, exerts notable effects on the central nervous system, primarily through its interaction with the GABAergic system. ncats.io

Interaction with GABAergic Systems and Receptor Activity

The primary mechanism of action of this compound involves its role as a GABA-mimetic, specifically targeting GABAB receptors. ncats.io The pharmacological activity of the racemic mixture of phenibut is attributed to the (R)-enantiomer, which exhibits a higher binding affinity for the GABAB receptor. ncats.io GABAB receptors are G-protein coupled receptors that, upon activation, can lead to a decrease in Ca2+ conductance and inhibit the production of cAMP through intracellular G protein-mediated pathways. nih.gov This interaction results in a slow-developing depolarization of motoneurons and suppression of spontaneous activity. ncats.io

While the primary target is the GABAB receptor, some research suggests that at higher concentrations, it may also have some activity at GABAA receptors. ncats.io Furthermore, the (R)-enantiomer of phenibut has been found to bind to the α2-δ subunit of voltage-dependent calcium channels. ncats.io

Exploration of Chemical Chaperone Activity and Protein Folding Dynamics

Beyond its neuropharmacological effects, this compound has been investigated for its properties as a chemical chaperone, playing a role in cellular protein homeostasis. drugbank.comnih.gov Chemical chaperones are small molecules that can assist in the proper folding of proteins, thereby preventing their aggregation and the associated cellular stress. wikipedia.org

Mechanisms of Endoplasmic Reticulum (ER) Stress Reduction

The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) leads to a condition known as ER stress, which triggers the unfolded protein response (UPR). nih.govnih.gov this compound, in its more commonly studied form as 4-phenylbutyric acid (4-PBA), is thought to alleviate ER stress by acting as a chemical chaperone. drugbank.comnih.govplos.org It is proposed that 4-PBA interacts with the hydrophobic regions of unfolded proteins, preventing their aggregation and facilitating proper folding. nih.gov This action helps to restore ER homeostasis and attenuate the UPR signaling pathways. nih.gov For instance, studies have shown that 4-PBA can mitigate the activation of the IRE1α/XBP1s ER stress pathway induced by inflammatory cytokines. mdpi.com

However, some research in simpler model organisms like Saccharomyces cerevisiae suggests that 4-PBA may suppress the UPR by promoting the degradation of the ER stress sensor protein Ire1, rather than by directly restoring protein folding. nih.gov

Role in Protein Homeostasis and Misfolding Mitigation

By assisting in protein folding, this compound contributes to maintaining protein homeostasis, or proteostasis. nih.gov This is particularly relevant in the context of protein misfolding diseases, where the accumulation of aggregated proteins is a key pathological feature. benthamdirect.comnih.gov As a chemical chaperone, 4-PBA can help to reduce the levels of misfolded proteins and minimize the formation of toxic aggregates. nih.gov This has been observed in various models of neurodegenerative diseases and other conditions associated with protein misfolding. researchgate.net For example, 4-PBA has been shown to restore the function of the GABA transporter 1 (GAT-1) by facilitating its proper trafficking to the cell membrane. oup.com

Enzyme Inhibition and Receptor Binding Assay Methodologies

The characterization of the interaction of this compound with its molecular targets relies on various experimental techniques.

Receptor Binding Assays: These assays are crucial for determining the affinity of this compound for its receptors. Radioligand binding studies, using radiolabeled compounds that specifically bind to GABA receptors, are employed to measure the displacement of the radioligand by this compound. This allows for the calculation of its binding affinity (Ki) and provides insights into its potency at different receptor subtypes. nih.gov

Functional Assays: To assess the functional consequences of receptor binding, electrophysiological techniques such as the two-electrode voltage clamp in Xenopus laevis oocytes expressing specific GABA receptor subunits are utilized. researchgate.net These assays measure the ion currents elicited by the application of this compound, confirming its agonist or antagonist activity at the receptor.

Enzyme Inhibition Assays: While the primary mechanism of this compound is not enzyme inhibition, its effects on pathways involving enzymes, such as the inhibition of cAMP production downstream of GABAB receptor activation, are studied using various biochemical assays. nih.gov

Investigating Chemical Chaperone Activity: The chaperone activity of 4-PBA is often studied using cell-based assays that measure markers of ER stress, such as the expression of UPR-related proteins (e.g., BiP, CHOP) and the splicing of XBP1 mRNA. mdpi.comnih.gov Spectroscopic methods, such as circular dichroism and fluorescence spectroscopy, can be used to study the direct interaction of 4-PBA with proteins and its effect on their conformation. plos.org

Table of Research Findings on this compound's Mechanisms

| Area of Investigation | Key Finding | Methodologies Used | References |

|---|---|---|---|

| Neurotransmitter System Modulation | Acts as a GABA-mimetic, primarily at GABAB receptors. The (R)-enantiomer is the more active form. | Radioligand binding assays, electrophysiology. | ncats.ionih.govnih.gov |

| Neurotransmitter System Modulation | Inhibits neurotransmitter release by decreasing presynaptic cAMP levels. | Biochemical assays for cAMP. | nih.gov |

| Chemical Chaperone Activity | Alleviates endoplasmic reticulum (ER) stress by preventing protein aggregation. | Western blotting for ER stress markers, RT-PCR for XBP1 splicing. | nih.govnih.govmdpi.com |

| Chemical Chaperone Activity | Contributes to protein homeostasis by mitigating protein misfolding. | Cell-based models of protein misfolding diseases, functional rescue assays. | nih.govresearchgate.netoup.com |

| Biochemical Pathway Elucidation | Binds to the α2-δ subunit of voltage-dependent calcium channels. | Receptor binding assays. | ncats.io |

Involvement in Cellular Metabolic Processes and Signal Transduction Pathways

Research into the parent compound, 4-phenylbutyric acid (4-PBA), suggests a significant role in modulating cellular metabolism and signaling pathways. 4-PBA has been shown to influence both amino acid and lipid metabolism. In the context of sepsis-induced cardiac dysfunction, 4-PBA was found to regulate the biosynthesis of phenylalanine, tyrosine, and tryptophan, as well as histidine and phenylalanine metabolism. nih.gov This regulation is thought to occur through key targets such as catechol-O-methyltransferase (Comt), prostaglandin-endoperoxide synthase 2 (Ptgs2), and peroxisome proliferator-activated receptor alpha (Ppara). nih.gov The endoplasmic reticulum (ER), a critical organelle for lipid biosynthesis and protein synthesis, is a key site of 4-PBA's action. nih.gov

Furthermore, studies indicate that 4-PBA can influence energy metabolism by favoring the glycolytic utilization of glucose while inhibiting adipogenesis. nih.gov This suggests a potential for this compound to be involved in similar metabolic regulatory pathways. Some amino acids, particularly branched-chain amino acids, act as coenzymes or coenzyme factors in the energy metabolism of cardiomyocytes, highlighting the intricate link between amino acid metabolism and cellular energy. nih.gov

The table below summarizes the key metabolic pathways and protein targets influenced by 4-PBA, which may be analogous for this compound.

| Metabolic Pathway | Key Protein Targets | Potential Cellular Outcome |

| Phenylalanine, Tyrosine, and Tryptophan Biosynthesis | Comt, Slc6a4, Maoa | Modulation of neurotransmitter precursors |

| Histidine Metabolism | Comt | Regulation of inflammatory responses |

| Phenylalanine Metabolism | Comt, Ppara | Influence on amino acid homeostasis |

| Inositol Phosphate Metabolism | Involvement in cell signaling | |

| Lipid Metabolism | Ppara, Pparg | Regulation of fatty acid oxidation and adipogenesis |

Epigenetic Modulatory Activities (e.g., Histone Deacetylase Inhibition by 4-Phenylbutyric Acid)

A well-documented mechanism of action for 4-PBA is its role as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov Histone acetylation is a crucial epigenetic modification that regulates gene transcription. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histones, which weakens the electrostatic interaction between the positively charged histones and negatively charged DNA, leading to a more relaxed chromatin structure that allows for gene transcription. nih.govyoutube.com Conversely, HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. youtube.com

4-PBA has been shown to inhibit HDAC activity, leading to an increase in histone acetylation and subsequent changes in gene expression. nih.govnih.gov For instance, in gastric cancer cells, 4-PBA was found to increase the acetylation levels of histones H2A, H2B, H3, and H4. nih.gov Specifically, it enhanced the acetylation of various lysine residues on histone H3, including K9, K14, K18, K27, and K56. nih.gov This inhibition of HDAC activity by 4-PBA has been linked to the upregulation of certain genes, such as interleukin-8 (IL-8). nih.govnih.gov The ability of HDAC inhibitors to modulate the expression of numerous genes underlies their investigation as potential therapeutic agents. youtube.com

The epigenetic modulatory effects of 4-PBA are summarized in the table below.

| Epigenetic Mechanism | Affected Histones | Downstream Effect |

| Histone Deacetylase (HDAC) Inhibition | H2A, H2B, H3, H4 | Increased histone acetylation |

| Histone H3 Acetylation | H3K9ac, H3K14ac, H3K18ac, H3K27ac, H3K56ac | Upregulation of gene transcription (e.g., IL-8) |

Mechanistic Studies in Cellular Stress Responses

This compound's parent compound, 4-PBA, is widely recognized as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress. frontiersin.orgnih.gov ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen, triggering the unfolded protein response (UPR). frontiersin.org The UPR is a signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. nih.gov

4-PBA is thought to alleviate ER stress by interacting with the hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating proper folding. frontiersin.orgnih.gov This action has been observed in various cell types and disease models. For example, 4-PBA has been shown to reduce ER stress in chondrocytes, pancreatic acinar cells, and in models of hyperoxia-induced lung injury. frontiersin.orgnih.govnih.gov By reducing ER stress, 4-PBA can inhibit the activation of key UPR signaling proteins such as PERK, IRE1α, and ATF6, and decrease the expression of the pro-apoptotic factor CHOP. frontiersin.orgnih.gov

In addition to its role in the ER, 4-PBA has been shown to impact other aspects of cellular stress. It can reduce oxidative stress by decreasing the generation of reactive oxygen species (ROS). frontiersin.org Furthermore, it has been observed to decrease the expression of cell adhesion molecules like ICAM-1 and VCAM-1, which are involved in inflammatory responses. nih.gov

The key cellular stress response pathways modulated by 4-PBA are outlined in the table below.

| Stress Response Pathway | Key Modulated Proteins/Factors | Cellular Outcome |

| Endoplasmic Reticulum (ER) Stress | GRP78, PERK, IRE1α, ATF6, CHOP | Reduced UPR activation, decreased apoptosis |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Decreased oxidative damage |

| Inflammatory Response | ICAM-1, VCAM-1 | Attenuation of inflammation |

Reaction Mechanisms and Kinetics of Analogous Compounds

The proposed mechanism involves the protonation of TriPAFC and the enolization of the 4-oxo-4-phenyl butanoic acid. orientjchem.org The rate of the reaction was found to increase with a decrease in the dielectric constant of the medium, suggesting an interaction between a positive ion and a dipolar molecule. orientjchem.org This type of kinetic analysis, while performed on a related but different molecule, provides a framework for how this compound might behave in certain chemical reactions.

Future Directions and Emerging Research Avenues for S 4 Amino 4 Phenyl Butyric Acid

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The development of efficient and stereoselective synthetic methods for producing (S)-4-amino-4-phenyl-butyric acid is a critical area of ongoing research. While several synthetic routes exist, the focus is now on creating more practical, scalable, and environmentally friendly processes.

Future synthetic strategies are likely to explore:

Asymmetric Catalysis : The use of chiral catalysts, such as chiral phosphoric acids, to drive reactions towards the desired (S)-enantiomer with high enantiomeric excess. nih.gov This approach offers the potential for high efficiency and selectivity.

Biocatalysis : The application of enzymes, such as hydantoinases and L-N-carbamoylases, presents a green and highly specific alternative for the enantioselective synthesis of α-amino acids. nih.gov This method can offer high yields and enantiopurity under mild reaction conditions. nih.gov

Novel Starting Materials : The exploration of readily available and inexpensive starting materials to make the synthesis more cost-effective. For instance, methods starting from materials like allyl cyanide or (R)-glyceraldehyde acetonide are being investigated for the synthesis of related chiral amino acids. researchgate.netresearchgate.net

Photoredox Catalysis : Visible light-promoted photoredox catalysis is an emerging strategy for the stereoselective synthesis of unnatural α-amino acids from ubiquitous carboxylic acids, offering a convenient and waste-reducing protocol. chemrxiv.org

A comparison of potential future synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Novel Starting Materials | Reduced cost, improved accessibility. | Development of efficient multi-step syntheses. |

| Photoredox Catalysis | Use of abundant starting materials, mild reaction conditions. | Substrate scope, control of stereoselectivity. |

These advancements aim to provide more sustainable and economical pathways to this compound, facilitating its broader use in research and potential therapeutic applications.

Integration of Advanced Analytical and Computational Tools for Comprehensive Characterization

A thorough understanding of the physicochemical properties and biological behavior of this compound relies on the application of sophisticated analytical and computational techniques. Future research will increasingly integrate these tools for a more comprehensive characterization.

Advanced Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for resolving and quantifying the enantiomers of 4-amino-4-phenylbutanoic acid, ensuring the purity of the (S)-isomer. nih.gov Reversed-phase HPLC with UV detection has been developed for the quantification of related compounds. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This powerful technique is being used to quantify 4-phenylbutyric acid in complex biological matrices like cell culture media. mdpi.comnih.gov It allows for the sensitive and specific determination of the compound's concentration, which is crucial for in vitro studies. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques will continue to be vital for elucidating the precise three-dimensional structure of this compound and its derivatives in solution.

X-ray Crystallography: This technique provides definitive information on the solid-state structure of the molecule, which is invaluable for understanding its intermolecular interactions and for computational modeling.

Computational Tools:

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the stereodetermining steps of synthetic reactions, helping to rationalize and predict the stereochemical outcome. chemrxiv.org

Molecular Docking and Dynamics Simulations: These computational methods can be used to predict the binding modes of this compound and its derivatives to their biological targets, aiding in the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can help to identify the key structural features of the molecule that are responsible for its biological activity, guiding the synthesis of new and improved analogs.

The synergy between these advanced analytical and computational approaches will provide a deeper understanding of the structure-property-activity relationships of this compound.

Exploration of Undiscovered Biological Targets and Signaling Pathways

While some biological activities of 4-phenylbutyric acid are known, the specific targets and signaling pathways of the (S)-enantiomer remain an active area of investigation. Future research will aim to uncover novel mechanisms of action.

Key research directions include:

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening to identify novel protein binding partners of this compound.

Signaling Pathway Analysis: Investigating the downstream effects of the compound on various cellular signaling pathways. This could involve monitoring the phosphorylation status of key signaling proteins, gene expression profiling, and metabolomic analysis. For instance, 4-phenylbutyric acid has been shown to modulate amino acid and lipid metabolism. nih.gov

Phenotypic Screening: Utilizing high-content screening platforms to assess the effects of this compound on a wide range of cellular phenotypes, which could reveal unexpected biological activities.

Recent studies on 4-phenylbutyric acid have suggested its involvement in several cellular processes, as summarized in the table below.

| Cellular Process | Observed Effect of 4-Phenylbutyric Acid | Potential Signaling Pathways |

| Endoplasmic Reticulum (ER) Stress | Acts as a chemical chaperone to reduce ER stress. mdpi.comresearchgate.net | Unfolded Protein Response (UPR) |

| Histone Deacetylation | Acts as a histone deacetylase (HDAC) inhibitor. researchgate.net | Gene transcription regulation |

| Autophagy | Induces chaperone-mediated autophagy (CMA). nih.gov | Beclin1, P62, LC3 pathways |

| Metabolism | Modulates amino acid and lipid metabolism. nih.gov | Comt/Ptgs2/Ppara pathway |

Further research focused specifically on the (S)-enantiomer will be crucial to delineate its unique pharmacological profile.

Rational Design and Synthesis of Derivatives with Enhanced Selectivity and Potency

Building on a deeper understanding of its structure-activity relationships, the rational design and synthesis of novel derivatives of this compound hold significant promise for developing compounds with improved therapeutic properties.

The design of new derivatives will likely focus on:

Modifications to the Phenyl Ring: Introducing substituents on the phenyl ring to enhance binding affinity and selectivity for specific biological targets. For example, derivatives with methoxy (B1213986) or other functional groups on the phenyl ring have been synthesized. scbt.com

Alterations to the Butyric Acid Chain: Modifying the length and rigidity of the butyric acid chain to optimize the compound's pharmacokinetic properties.

Derivatization of the Amino Group: Creating prodrugs or other derivatives by modifying the amino group to improve bioavailability or target delivery. For instance, Fmoc-protected derivatives are used in peptide synthesis. pharmaffiliates.com

Conformationally Restricted Analogs: Synthesizing analogs with reduced conformational flexibility to lock the molecule into its bioactive conformation, potentially leading to increased potency.

The table below provides examples of potential derivatization strategies and their intended outcomes.

| Derivatization Strategy | Example Modification | Desired Outcome |

| Phenyl Ring Substitution | Addition of a hydroxyl or methoxy group. | Altered binding affinity and selectivity. |

| Chain Modification | Introduction of a double bond or cyclopropane (B1198618) ring. | Optimized pharmacokinetic profile. |

| Amino Group Derivatization | Acylation or attachment of a targeting moiety. | Improved bioavailability, targeted delivery. |

| Conformational Restriction | Synthesis of cyclic analogs. | Increased potency and selectivity. |

These synthetic efforts, guided by computational modeling and biological evaluation, will be instrumental in generating a new generation of compounds with superior therapeutic potential.

Application of Systems Biology and Omics Approaches in Mechanistic Investigations

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on systems biology and "omics" technologies. These approaches allow for the simultaneous analysis of thousands of molecular components, providing a comprehensive view of the cellular response to the compound.

Key omics approaches include:

Genomics: Identifying genetic factors that may influence an individual's response to the compound.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression patterns in response to treatment with this compound to identify regulated genes and pathways.

Proteomics: Identifying changes in protein expression and post-translational modifications to understand the compound's impact on cellular function.

Metabolomics: Profiling changes in the cellular metabolome to reveal the metabolic pathways affected by the compound. Recent studies have used metabolomics to show that 4-phenylbutyric acid modulates amino acid and lipid metabolism in sepsis-induced cardiac dysfunction. nih.gov

The integration of these multi-omics datasets with computational modeling will enable the construction of comprehensive network models of the compound's mechanism of action. This systems-level understanding will be invaluable for identifying biomarkers of drug response and for predicting potential off-target effects.

By embracing these future directions, the scientific community can continue to unravel the complexities of this compound, paving the way for the development of novel and effective therapies for a range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-Amino-4-phenyl-butyric acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is synthesized via stereoselective methods. A common approach involves catalytic hydrogenation of intermediates using chiral catalysts to preserve the (S)-configuration . Enantiomeric purity is validated using chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. For example, derivatives like (S)-3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride (CAS 270596-53-7) are purified via recrystallization and confirmed by optical rotation measurements .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the phenyl and butyric acid backbone. For stereochemical confirmation, X-ray crystallography or NOESY experiments resolve spatial arrangements. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and primary amine (-NH₂). Mass spectrometry (MS) validates molecular weight (179.22 g/mol for the free base) .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : The compound acts as a GABA analogue, targeting γ-aminobutyric acid (GABA) receptors. Radioligand binding assays using [³H]-GABA in rat brain homogenates quantify receptor affinity. Electrophysiological patch-clamp studies on neuronal cells measure chloride ion flux to assess functional activity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound compared to its (R)-enantiomer?

- Methodological Answer : Comparative studies using isolated enantiomers reveal differential receptor binding. For example, this compound shows higher affinity for GABA_A receptors in hippocampal neurons, while the (R)-form exhibits reduced efficacy. Dose-response curves (EC₅₀ values) and molecular docking simulations correlate stereochemistry with receptor interaction .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies in bioavailability or half-life often arise from assay conditions. Standardize in vivo studies using isotopic labeling (e.g., ¹⁴C-tagged compound) in rodent models to track absorption and metabolism. Cross-validate results with LC-MS/MS quantification in plasma and tissue samples. Adjust variables like pH (intestinal vs. blood) to replicate physiological conditions .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS-targeted studies?

- Methodological Answer : Prodrug derivatization (e.g., esterification of the carboxylic acid group) enhances lipophilicity. Assess BBB permeability using in vitro models like MDCK-MDR1 cells or in situ brain perfusion in rats. Compare partition coefficients (LogP) of derivatives, such as the hydrochloride salt (LogP ~1.2) vs. the free acid (LogP ~0.8), to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.